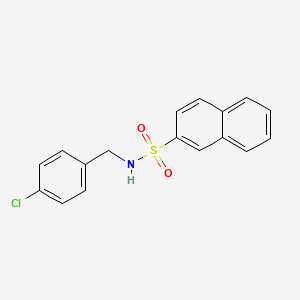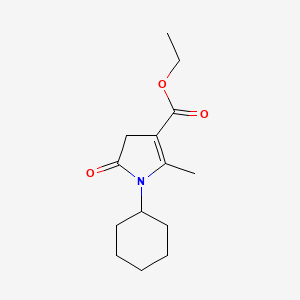
4-(5-bromo-2-ethoxybenzoyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-bromo-2-ethoxybenzoyl)morpholine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as BEM, and it is a morpholine derivative that has been synthesized using various methods. In
Mechanism of Action
The mechanism of action of BEM is not fully understood. However, studies have shown that BEM inhibits the activity of enzymes that are involved in the growth and proliferation of cancer cells. BEM has also been shown to inhibit the production of inflammatory cytokines, which are involved in the development of inflammatory diseases.
Biochemical and Physiological Effects
BEM has been shown to have significant biochemical and physiological effects. In vitro studies have shown that BEM inhibits the growth and proliferation of cancer cells. Additionally, BEM has been shown to inhibit the production of inflammatory cytokines, which are involved in the development of inflammatory diseases. In vivo studies have shown that BEM has anti-tumor activity and can be used in the development of cancer drugs.
Advantages and Limitations for Lab Experiments
One of the advantages of BEM is that it is relatively easy to synthesize. Additionally, BEM has been shown to have significant anti-tumor and anti-inflammatory properties, which make it a promising compound for the development of drugs for the treatment of cancer and inflammatory diseases. However, one of the limitations of BEM is that its mechanism of action is not fully understood, which makes it challenging to develop drugs based on this compound.
Future Directions
There are several future directions for research on BEM. One of the most significant future directions is to further investigate the mechanism of action of BEM. Understanding the mechanism of action of BEM will enable the development of drugs that are more effective in treating cancer and inflammatory diseases. Additionally, future research can focus on developing new synthesis methods for BEM that are more efficient and cost-effective. Finally, research can focus on developing new derivatives of BEM that have improved anti-tumor and anti-inflammatory properties.
Conclusion
In conclusion, BEM is a promising compound that has potential applications in various fields of scientific research. BEM has been shown to have anti-tumor and anti-inflammatory properties and can be used in the development of drugs for the treatment of cancer and inflammatory diseases. However, further research is needed to fully understand the mechanism of action of BEM and to develop more efficient synthesis methods and new derivatives of BEM.
Synthesis Methods
The synthesis of BEM involves the reaction of 5-bromo-2-ethoxybenzoic acid with morpholine in the presence of a coupling agent. The reaction produces BEM as a white crystalline solid. The purity of the compound can be improved by recrystallization and purification using chromatography techniques.
Scientific Research Applications
BEM has potential applications in various fields of scientific research. One of the most significant applications of BEM is in the field of medicinal chemistry. BEM has been shown to have anti-tumor activity and can be used in the development of cancer drugs. Additionally, BEM has been shown to have anti-inflammatory properties and can be used in the development of drugs for the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
(5-bromo-2-ethoxyphenyl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3/c1-2-18-12-4-3-10(14)9-11(12)13(16)15-5-7-17-8-6-15/h3-4,9H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQQCLFEXUEZMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(acetylamino)phenyl [(4,6-dimethyl-2-pyrimidinyl)thio]acetate](/img/structure/B5865747.png)
![N'-{[5-(4-nitrophenyl)-2-furyl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5865750.png)
![2-({[(2,4-difluorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B5865751.png)

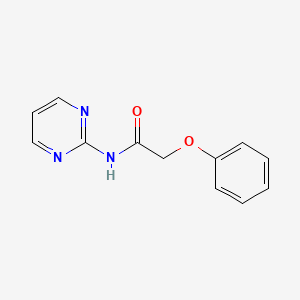
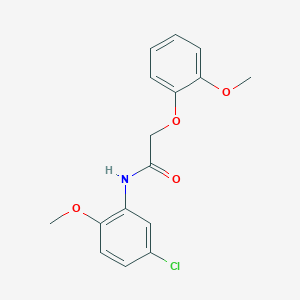
![3-[2-(4-morpholinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5865785.png)
![2-(3-nitrophenyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5865789.png)
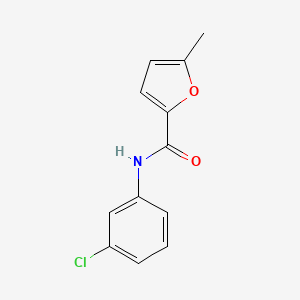

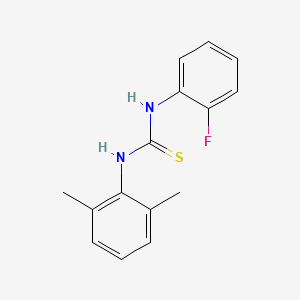
![(2-methoxy-5-nitrophenyl)[2-(trifluoromethyl)benzyl]amine](/img/structure/B5865815.png)
